N-(4-bromo-2-fluorophenyl)methanesulfonamide
Overview
Description
N-(4-bromo-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position on the phenyl ring, along with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)methanesulfonamide typically involves several steps. One common method involves the use of 2-nitroaniline, copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium bromide (NaBr), and sodium persulfate (Na2S2O8). Another method involves the use of N-bromosuccinimide and dichloromethane (CH2Cl2). These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Nucleophiles for substitution reactions
- Oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions
- Reducing agents such as sodium borohydride (NaBH4) for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Friedel–Crafts-type alkylation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug design and development.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biomolecules. The methanesulfonamide group can also play a role in the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-bromo-2-fluorophenyl)methanesulfonamide include:
- Bromodifluoro(phenylsulfanyl)methane
- Fluorobis(phenylsulfonyl)methane
- Methanesulfonamide derivatives
Uniqueness
This compound is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of fluorinated organic compounds and the development of new pharmaceuticals.
Biological Activity
N-(4-bromo-2-fluorophenyl)methanesulfonamide is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₈BrFNO₂S
- Molecular Weight : 171.12 g/mol
- CAS Number : 549490-15-5
The compound features a bromo and fluorine substitution on a phenyl ring, alongside a methanesulfonamide functional group. These substitutions are significant as they influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific biomolecules, potentially influencing its pharmacological properties. The methanesulfonamide group contributes to the compound's solubility and stability, which are critical for its biological activity.
Enzyme Interaction
Research indicates that similar compounds have shown inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling pathways. By inhibiting these enzymes, this compound may affect processes such as cell differentiation, growth, and apoptosis.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies suggest that it may induce cytotoxicity in cancer cell lines by altering phosphorylation states of target proteins involved in tumor progression. This effect is particularly relevant in the context of protein kinases that regulate cell cycle and apoptosis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activities. In vitro studies demonstrated that it significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
-
Inhibition of Protein Tyrosine Phosphatases :
- Similar sulfonamides have been shown to inhibit PTPs effectively. This inhibition can lead to altered signaling pathways that are implicated in cancer progression and other diseases.
- Metabolic Stability Studies :
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPHSMWPSVEOFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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